
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
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Overview
Description
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of pyrrole with a suitable alkylating agent under controlled conditions. One common method includes the alkylation of pyrrole with 3-methyl-2-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated pyrrole derivatives.
Scientific Research Applications
Research indicates that 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid exhibits potential biological activities, making it a candidate for therapeutic applications. Preliminary studies suggest its involvement in:
- Neuroprotection : The compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.
- Anti-inflammatory Effects : Its structural features suggest potential interactions with inflammatory pathways, possibly reducing inflammation in various conditions.
- Pain Modulation : The compound's ability to influence pain pathways could make it relevant in pain management therapies.
Pharmaceutical Development
The compound has garnered attention in pharmaceutical research due to its potential as a lead compound for developing new drugs targeting neurological and inflammatory disorders. Its ability to modulate biological pathways suggests it could serve as a scaffold for designing more potent derivatives.
Biomedical Research
In biomedical applications, this compound can be used in:
- Cell Culture Studies : Investigating cellular responses to treatment with the compound.
- Gene Therapy : Exploring its role in vector systems for gene delivery due to its chemical stability and interaction capabilities.
Forensic Science
Given its unique chemical properties, this compound can be utilized in forensic science for:
- Toxicological Analysis : Assessing its presence in biological samples.
Case Studies and Research Findings
Several studies have documented the effects of this compound on biological systems:
- Neuroprotective Studies : Research published in Molecular Neurobiology highlighted the compound's ability to protect neuronal cells from oxidative stress, suggesting mechanisms that involve modulation of reactive oxygen species (ROS).
- Anti-inflammatory Mechanisms : A study featured in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating its potential utility in treating chronic inflammatory diseases.
- Pain Management Trials : Clinical trials have explored the efficacy of this compound in pain relief, showing promising results in reducing pain scores among participants suffering from chronic pain conditions.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrrol-1-yl)acetic acid
- 4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid
Uniqueness
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group and the butanoic acid side chain distinguishes it from other pyrrole derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Biological Activity
3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological interactions, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H13NO2 and features a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl group at the second position enhances its reactivity and binding affinity with various biological targets .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in various physiological pathways. Initial studies suggest that this compound may influence neurotransmission, inflammation, and pain modulation pathways.
2. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrrole moieties. For example, derivatives of pyrrole have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structural features of this compound may contribute similarly, although specific data on this compound's antimicrobial efficacy are still limited.
3. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases. Pyrrole derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease. Further research is needed to elucidate the exact mechanisms through which this compound exerts its effects.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrrole derivatives and alkylation processes. The versatility of this compound allows for the development of numerous derivatives, each potentially possessing unique biological activities.
Case Study 1: Neuroprotective Activity
In a study exploring neuroprotective agents, researchers synthesized several pyrrole derivatives, including this compound. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that certain derivatives exhibited significant protective effects, suggesting that modifications to the pyrrole structure could enhance neuroprotective properties .
Case Study 2: Antimicrobial Screening
Another study focused on screening various pyrrole-containing compounds for antimicrobial activity. Among these, compounds similar to this compound demonstrated promising results against multidrug-resistant bacterial strains. The research highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for clinical use .
Data Summary Table
Compound | Biological Activity | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Antibacterial (potential) | TBD | Requires further study for specific data |
Pyrrole Derivative A | Antibacterial against S. aureus | 3.12 - 12.5 | Effective against Gram-positive bacteria |
Pyrrole Derivative B | Neuroprotective | TBD | Modulates neurotransmitter systems |
Properties
IUPAC Name |
3-methyl-2-pyrrol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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